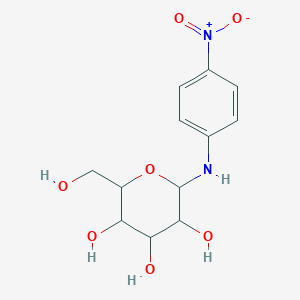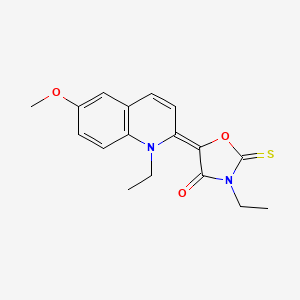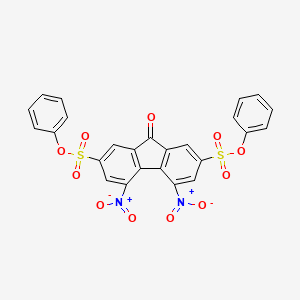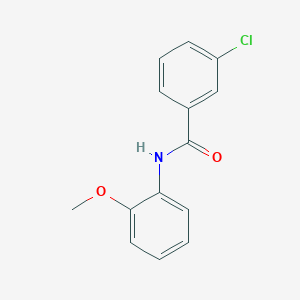
N-(4-Nitrophenyl)hexopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)hexopyranosylamine is an organic compound characterized by the presence of a hexopyranosylamine group attached to a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)hexopyranosylamine typically involves the reaction of 4-nitroaniline with a hexopyranosylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 4-nitroaniline in a suitable solvent.
- Add the hexopyranosylamine derivative to the solution.
- Heat the mixture to the desired temperature, typically around 60-80°C.
- Allow the reaction to proceed for several hours.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)hexopyranosylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The hexopyranosylamine group can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: N-(4-Aminophenyl)hexopyranosylamine.
Substitution: Derivatives with different functional groups replacing the nitro group.
Oxidation: Oxo derivatives of the hexopyranosylamine group.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)hexopyranosylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The hexopyranosylamine group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylphenyl)hexopyranosylamine: Similar structure but with a methyl group instead of a nitro group.
N-(4-Chlorophenyl)hexopyranosylamine: Similar structure but with a chloro group instead of a nitro group.
N-(4-Aminophenyl)hexopyranosylamine: The reduced form of N-(4-Nitrophenyl)hexopyranosylamine.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The combination of the hexopyranosylamine group with the nitro group provides a versatile scaffold for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
2893-21-2 |
|---|---|
Fórmula molecular |
C12H16N2O7 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-(4-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-1-3-7(4-2-6)14(19)20/h1-4,8-13,15-18H,5H2 |
Clave InChI |
ONVNCZJMOXIVHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
![2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole](/img/structure/B11703179.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11703186.png)


![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11703206.png)
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)
![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)



